molecular formula C18H26N4O2S2 B2974599 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034311-62-9

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2974599
CAS No.: 2034311-62-9
M. Wt: 394.55
InChI Key: QWTHGDYXTNDDCE-UHFFFAOYSA-N
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Description

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that features a combination of imidazole, sulfonyl, thieno, pyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thieno[3,2-c]pyridine intermediates, followed by their coupling through sulfonylation and subsequent piperidine ring formation. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
  • 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Uniqueness

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S2/c1-14(2)21-12-18(19-13-21)26(23,24)22-8-3-16(4-9-22)20-7-5-17-15(11-20)6-10-25-17/h6,10,12-14,16H,3-5,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTHGDYXTNDDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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